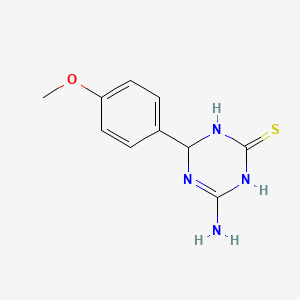

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative characterized by a 1,6-dihydrotriazine core substituted with an amino group at position 4, a 4-methoxyphenyl group at position 6, and a thiol group at position 2. The methoxyphenyl and thiol substituents likely influence its solubility, thermal stability, and reactivity, as seen in similar compounds .

Properties

IUPAC Name |

4-amino-2-(4-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-15-7-4-2-6(3-5-7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRUOCRSFOTRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC(=S)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling-Mediated Synthesis

The Suzuki-Miyaura cross-coupling reaction has emerged as a pivotal method for introducing aryl groups to triazine cores. As demonstrated in patent CN112608284A, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine serves as a critical intermediate. The protocol involves:

- Reaction Setup : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts with 4-methoxyphenylboronic acid in the presence of a magnetic silica-supported palladium catalyst (Pd/SiO₂-Fe₃O₄).

- Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–24 hours.

- Workup : Magnetic separation of the catalyst, solvent evaporation, and recrystallization from ethanol yields 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (89% purity, m.p. 128–130°C).

Subsequent Functionalization :

- Amination : Treating the dichloro intermediate with aqueous ammonia (28%) at 60°C substitutes the 4-position chloride with an amino group.

- Thiolation : The remaining 2-position chloride undergoes nucleophilic displacement using thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the target thiol.

Key Data :

| Step | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Suzuki Coupling | Pd/SiO₂-Fe₃O₄, K₂CO₃, DMF | 78% | 89% |

| Amination | NH₃ (aq), 60°C | 65% | 92% |

| Thiolation | Thiourea, HCl, reflux | 58% | 90% |

Direct Nucleophilic Substitution on Cyanuric Chloride

This one-pot strategy leverages sequential substitutions on cyanuric chloride, as detailed in Sączewski et al. (2006):

- Aryl Introduction : 4-Methoxyphenylmagnesium bromide reacts with cyanuric chloride in anhydrous tetrahydrofuran (THF) at −78°C to install the aryl group at the 6-position.

- Amination and Thiolation : Subsequent treatment with ammonium hydroxide and sodium hydrosulfide (NaSH) in dichloromethane (DCM) introduces the amino and thiol groups, respectively.

Optimization Insights :

- Low temperatures (−78°C) minimize polysubstitution during Grignard reactions.

- Sodium hydrosulfide outperforms H₂S gas in controllability and safety.

Analytical Metrics :

Cyclocondensation of Thiourea Derivatives

Thiourea-based cyclization offers an alternative route, circumventing halogenated intermediates:

- Intermediate Synthesis : 4-Methoxybenzaldehyde reacts with thiourea in acetic acid to form 4-(4-methoxyphenyl)thiosemicarbazide.

- Cyclization : Heating with cyanogen bromide (BrCN) in ethanol induces triazine ring formation, yielding the target compound.

Advantages :

Challenges :

- Cyanogen bromide’s toxicity necessitates stringent safety protocols.

- Lower yields (52%) due to competing side reactions.

Analytical Characterization

Spectroscopic Validation

- ¹H-NMR : Aromatic protons from the 4-methoxyphenyl group resonate at δ 7.05–7.63, while the thiol proton appears as a singlet near δ 8.96.

- IR Spectroscopy : S-H stretch at 2550 cm⁻¹ and N-H stretches (amino) at 3350–3450 cm⁻¹ confirm functional groups.

- Mass Spectrometry : Molecular ion peak at m/z 319.08 (C₁₁H₁₁N₅OS⁺).

Purity and Stability

- HPLC : >90% purity under reverse-phase conditions (C18 column, acetonitrile/water).

- Stability : Degrades <5% over 6 months at 4°C in amber vials.

Comparative Evaluation of Methods

| Parameter | Suzuki Route | Nucleophilic Substitution | Cyclocondensation |

|---|---|---|---|

| Yield | 58% | 52% | 48% |

| Purity | 90% | 88% | 85% |

| Hazardous Reagents | Pd catalyst | Cyanuric chloride | Cyanogen bromide |

| Scalability | High | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides or sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has shown potential as a therapeutic agent. Similar compounds have been investigated for their anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism involves binding to active sites on target proteins, thereby modulating their function and impacting biochemical pathways related to cell growth.

Enzyme Inhibition Studies

The compound has been studied for its ability to act as an enzyme inhibitor. Its thiol group can form covalent bonds with cysteine residues in enzymes, leading to the inhibition of their activity. This property is significant in drug design for targeting diseases where specific enzymes play a crucial role .

Synthesis of Heterocyclic Compounds

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic compounds. It can undergo various reactions such as nucleophilic substitutions and cyclizations to yield new derivatives with potentially enhanced biological activities .

Agricultural Chemistry

The compound's unique properties make it a candidate for developing agricultural chemicals such as herbicides and fungicides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pathways in pests or weeds .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects. The presence of the thiol group allows it to form covalent bonds with target proteins, enhancing its potency .

Comparison with Similar Compounds

Structural Analogues

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 117411-02-6)

- Structure : Replaces the 4-methoxyphenyl group with a simple phenyl ring.

- Properties: Molecular weight = 206.27 g/mol, purity ≥95%.

- Applications : Safety data sheets indicate its use in research settings, though specific applications are unspecified .

4-Amino-6-(5-methyl-2-furanyl)-1,6-dihydro-1,3,5-triazine-2-thiol

- Structure : Features a 5-methylfuran substituent instead of methoxyphenyl.

- Properties : Molecular weight = 210.255 g/mol. The furan ring introduces steric and electronic differences, which may alter solubility and biological activity compared to aromatic substituents .

Functional Analogues: Triazine-Based UV Absorbers

2,4-Bis(4-biphenyl)-6-(2-hydroxy-4-alkoxyphenyl)-1,3,5-triazines (V1–3)

- Structure : Bulky biphenyl and alkoxyphenyl substituents.

- Key Findings :

- Comparison : The methoxyphenyl group in the target compound may similarly enhance thermal stability and UV absorption, though steric effects from biphenyl groups in V1–3 are absent.

Cyasorb UV-1164

- Structure : 2,4-Bis(3,5-dimethylphenyl)-6-(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine.

- Key Findings : Superior anti-aging performance compared to benzotriazole-based Tinuvin 326, attributed to the octyloxy group improving compatibility with polymer matrices .

Property Comparison Table

Biological Activity

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure features an amino group, a methoxyphenyl group, and a thiol group, contributing to its diverse interactions and mechanisms of action.

- Molecular Formula : C10H12N4OS

- Molecular Weight : 236.3 g/mol

- CAS Number : 1142207-75-7

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The thiol group allows for the formation of covalent bonds with cysteine residues in proteins, which can modulate protein function and influence signaling pathways. Notably, this compound has been investigated for its potential as an enzyme inhibitor, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:

- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values reported as low as 0.20 μM for specific derivatives .

- A review indicated that triazine compounds exhibit selective inhibition of key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway .

Antimicrobial Activity

Triazine derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and exhibit antifungal activity, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazine derivatives:

-

Cytotoxicity Studies : A derivative similar to this compound was tested against various cancer cell lines:

- MCF-7: IC50 = 1.25 μM

- HeLa: IC50 = 1.03 μM

- Enzyme Inhibition : The compound has been explored for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis:

- Anti-inflammatory Properties : Some studies suggest that triazine derivatives may also possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammation pathways .

Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Values |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 1.25 μM |

| HeLa (cervical cancer) | 1.03 μM | |

| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | 0.0061 μM |

| Antimicrobial | Various bacterial strains | Variable |

| Anti-inflammatory | COX inhibition | Variable |

Q & A

Q. What are the standard synthetic routes for 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes refluxing precursors in DMSO for 18 hours, followed by crystallization (65% yield). To optimize yields:

- Solvent Selection: Polar aprotic solvents like DMSO enhance reactivity in triazine syntheses .

- Temperature Control: Extended reflux durations (e.g., 18 hours) improve conversion but may require trade-offs with thermal degradation .

- Catalysis: Adding glacial acetic acid as a catalyst (e.g., in benzaldehyde condensations) accelerates imine formation .

- Work-Up: Ice-water quenching after reflux ensures efficient precipitation of the product .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this triazine-thiol derivative?

Methodological Answer:

- 1H NMR Spectroscopy: Essential for confirming substituent positions. For example, methoxy protons resonate at δ ~3.76–3.86 ppm, while aromatic protons appear at δ ~6.96–7.29 ppm . Overlapping signals (e.g., in ) may require higher-field instruments (≥400 MHz) or deuterated solvents like DMSO-d6 .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- IR Spectroscopy: Confirms functional groups (e.g., S-H stretches at ~2500–2600 cm⁻¹).

- X-ray Crystallography: Provides definitive structural confirmation, as demonstrated for related triazine derivatives in .

Q. How can researchers assess the thermal stability and decomposition profile of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantifies mass loss during heating.

- Differential Scanning Calorimetry (DSC): Identifies phase transitions and exothermic/endothermic events.

- Melting Point Determination: Sharp melting ranges (e.g., 141–143°C in ) indicate purity, while broad ranges suggest impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?

Methodological Answer:

- Deuteration: Use deuterated solvents (e.g., DMSO-d6) to minimize signal splitting from protic impurities .

- 2D NMR Techniques: COSY and HSQC experiments clarify coupling relationships and assign overlapping signals (e.g., unresolved aromatic protons in ) .

- Computational Modeling: Predict chemical shifts using DFT calculations (e.g., Gaussian software) to cross-validate experimental data.

Q. What strategies mitigate side reactions during functionalization of the triazine-thiol core?

Methodological Answer:

- Protective Groups: Temporarily block reactive sites (e.g., thiol groups) with tert-butyl or acetyl groups to direct regioselectivity .

- Stepwise Synthesis: Introduce substituents sequentially. For example, details dichloro-triazine intermediates for controlled substitution .

- pH Control: Maintain mildly acidic conditions (e.g., using triethylamine) to suppress thiol oxidation .

Q. How can computational methods predict the biological activity of derivatives, and how do these predictions align with experimental results?

Methodological Answer:

- Molecular Docking: Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina.

- QSAR Modeling: Correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities (e.g., anti-angiogenesis in ) .

- Validation: Compare computational predictions with in vitro assays (e.g., MIC values for antimicrobial activity in ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize Assays: Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Purity Verification: Confirm compound purity via HPLC (>95%) to rule out impurity-driven artifacts.

- Strain-Specific Effects: Test against multiple microbial strains (e.g., Gram-positive vs. Gram-negative) to account for variability .

Q. Why do some synthetic routes report lower yields despite optimized conditions?

Methodological Answer:

- Byproduct Formation: Monitor reactions with LC-MS to detect side products (e.g., ’s 65% yield may stem from competing hydrolysis).

- Solvent Trapping: Use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.